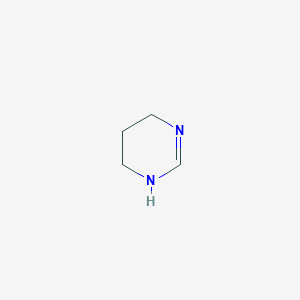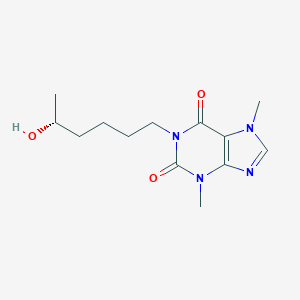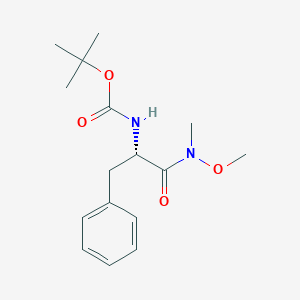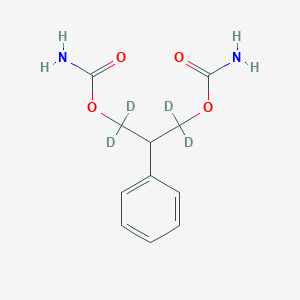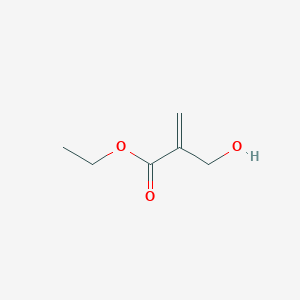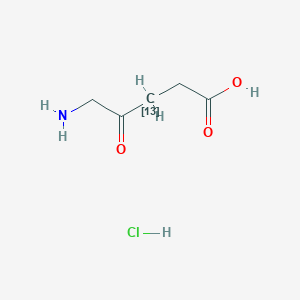
Acide 5-aminolévulinique-3-13C chlorhydrate
Vue d'ensemble
Description
5-Aminolevulinic acid-3-13C hydrochloride: is a stable isotope-labeled compound with the molecular formula H2NCH2CO13CH2CH2CO2H · HCl. It is a derivative of 5-aminolevulinic acid, where the carbon at the third position is replaced with the isotope carbon-13. This compound is primarily used in scientific research for tracing and studying metabolic pathways, particularly in the biosynthesis of heme and chlorophyll.
Applications De Recherche Scientifique
5-Aminolevulinic acid-3-13C hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in studying the biosynthesis of tetrapyrrole compounds, including heme and chlorophyll.
Biology: The compound is used to investigate metabolic pathways in plants, animals, bacteria, and fungi.
Medicine: It is employed in photodynamic therapy for the treatment of various cancers and skin conditions.
Industry: It is used in the production of biodegradable pesticides, herbicides, and plant growth regulators.
Mécanisme D'action
Target of Action
5-Aminolevulinic acid-3-13C hydrochloride, a stable isotope-labeled version of 5-aminolevulinic acid (ALA), is an important precursor in the biosynthesis of heme . Heme is a crucial component of hemoglobin and other heme-containing proteins in the body . The primary targets of this compound are the enzymes involved in the heme synthesis pathway .
Mode of Action
The compound interacts with its targets by serving as a substrate for the enzymes involved in the heme synthesis pathway . It is produced from succinyl-CoA and glycine as an intermediate in heme synthesis . The transcription factors like Far-red Elongated Hypocotyl 3 (FHY3) and Far-red Impaired Response 1 (FAR1) can bind and activate the expression of hemB (encodes ALAD), thereby upregulating the synthesis of 5-ALA .
Biochemical Pathways
The compound affects the heme synthesis pathway. After ALA biosynthesis, two ALA molecules are coalesced to form a pyrrol ring, called porphobilinogen (PBG); this reaction is catalyzed by ALA dehydratase (ALAD) . This is a key step in the heme synthesis pathway, leading to the production of heme, a vital component of hemoglobin and other heme-containing proteins .
Result of Action
The primary result of the action of 5-Aminolevulinic acid-3-13C hydrochloride is the production of heme, a vital component of hemoglobin and other heme-containing proteins . This is crucial for the transport of oxygen in the body and various other biological functions.
Action Environment
The action environment of 5-Aminolevulinic acid-3-13C hydrochloride can be influenced by various factors. For instance, the compound should be stored at temperatures between -10 to -25°C . Additionally, it should be kept away from heat and sources of ignition due to the risk of thermal decomposition . The compound may also pose certain risks if inhaled, and may cause respiratory tract irritation .
Analyse Biochimique
Biochemical Properties
5-Aminolevulinic acid-3-13C hydrochloride plays a significant role in biochemical reactions. It is involved in the biosynthesis of tetrapyrrole compounds, interacting with various enzymes and proteins in the process . It is synthesized via both the C4 and C5 pathways . The C4 pathway uses succinyl-CoA and glycine as precursors, while the C5 pathway uses glutamate .
Cellular Effects
The effects of 5-Aminolevulinic acid-3-13C hydrochloride on cells are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can be converted into protoporphyrin IX, which is a powerful photosensitizer that can cause a photosensitive effect .
Molecular Mechanism
The mechanism of action of 5-Aminolevulinic acid-3-13C hydrochloride involves its conversion to protoporphyrin IX, which accumulates in cells . This accumulation is used successfully for tumor photodynamic diagnosis and therapy . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 5-Aminolevulinic acid-3-13C hydrochloride can vary with different dosages in animal models
Metabolic Pathways
5-Aminolevulinic acid-3-13C hydrochloride is involved in the biosynthesis of tetrapyrrole compounds, a process that involves various metabolic pathways . It interacts with enzymes and cofactors in these pathways, and can affect metabolic flux or metabolite levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 5-aminolevulinic acid-3-13C hydrochloride typically involves the condensation of succinic anhydride with amide acetate to form an intermediate compound. This intermediate is then hydrolyzed to yield 5-aminolevulinic acid, which is subsequently converted to its hydrochloride salt .
Industrial Production Methods: The industrial production of 5-aminolevulinic acid-3-13C hydrochloride follows a similar synthetic route but is optimized for higher yield and safety. The process involves controlling the material ratio and basic technological parameters to ensure efficient production. This method is characterized by its short route, low cost, high yield, and high safety, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Aminolevulinic acid-3-13C hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions.
Reduction: The compound can be reduced to form simpler amines.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the desired product but often involve catalysts and specific solvents.
Major Products: The major products formed from these reactions include various derivatives of 5-aminolevulinic acid, which are used in further chemical synthesis and research .
Comparaison Avec Des Composés Similaires
5-Aminolevulinic acid hydrochloride: The non-labeled version of the compound, used in similar applications but without the isotope labeling.
Methyl aminolevulinate: Another derivative used in photodynamic therapy, with a slightly different mechanism of action.
Uniqueness: The primary uniqueness of 5-aminolevulinic acid-3-13C hydrochloride lies in its isotope labeling, which allows for precise tracing and study of metabolic pathways. This makes it an invaluable tool in research applications where understanding the detailed mechanisms of biosynthesis and metabolic processes is crucial .
Propriétés
IUPAC Name |
5-amino-4-oxo(313C)pentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.ClH/c6-3-4(7)1-2-5(8)9;/h1-3,6H2,(H,8,9);1H/i1+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHFONARZHCSET-YTBWXGASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([13CH2]C(=O)CN)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





